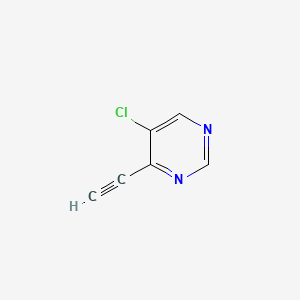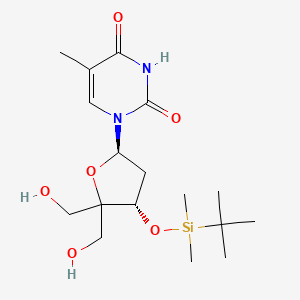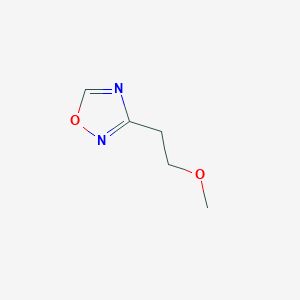
Cefuzonam (sodium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cefuzonam (sodium) is a second-generation cephalosporin antibiotic. It is known for its broad-spectrum antibacterial activity, particularly effective against Gram-negative bacteria and some Gram-positive bacteria. The compound is used to treat various bacterial infections, including those resistant to other cephalosporins .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Cefuzonam involves several steps. One of the methods includes the reaction of a thiazole derivative with a cephalosporin core. The process typically involves the use of reagents like triethylamine and phosphorus pentachloride in solvents such as dichloromethane and acetone. The reaction conditions often require cooling in an ice bath and subsequent stirring at room temperature .
Industrial Production Methods: Industrial production of Cefuzonam (sodium) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The use of advanced technologies and equipment helps in optimizing the yield and reducing production costs .
Análisis De Reacciones Químicas
Types of Reactions: Cefuzonam undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups on the cephalosporin core.
Reduction: Used to modify specific parts of the molecule to enhance its activity.
Substitution: Commonly involves the replacement of functional groups to improve the compound’s stability and efficacy
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide
Major Products Formed: The major products formed from these reactions include various derivatives of Cefuzonam with enhanced antibacterial properties and stability .
Aplicaciones Científicas De Investigación
Cefuzonam (sodium) has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of cephalosporins and their derivatives.
Biology: Investigated for its effects on bacterial cell wall synthesis and resistance mechanisms.
Medicine: Extensively used in clinical trials to evaluate its efficacy against resistant bacterial strains.
Industry: Employed in the development of new antibiotics and as a standard for quality control in pharmaceutical manufacturing .
Mecanismo De Acción
Cefuzonam is compared with other second-generation cephalosporins such as Cefamandole, Cefotiam, and Cefonicid. While all these compounds share a similar mechanism of action, Cefuzonam is unique in its effectiveness against certain resistant strains of Staphylococcus aureus, which are less susceptible to other cephalosporins .
Comparación Con Compuestos Similares
- Cefamandole
- Cefotiam
- Cefonicid
- Ceforanide
Cefuzonam (sodium) stands out due to its broad-spectrum activity and effectiveness against resistant bacterial strains, making it a valuable antibiotic in the medical field.
Propiedades
Fórmula molecular |
C16H14N7NaO5S4 |
|---|---|
Peso molecular |
535.6 g/mol |
Nombre IUPAC |
sodium;7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(thiadiazol-5-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C16H15N7O5S4.Na/c1-28-21-9(7-5-31-16(17)19-7)12(24)20-10-13(25)23-11(15(26)27)6(4-30-14(10)23)3-29-8-2-18-22-32-8;/h2,5,10,14H,3-4H2,1H3,(H2,17,19)(H,20,24)(H,26,27);/q;+1/p-1 |
Clave InChI |
BCMSQWPLFBUUKW-UHFFFAOYSA-M |
SMILES canónico |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC4=CN=NS4)C(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(benzyloxy)-3-ethoxyphenyl]-3-(2-hydroxy-3,5-dimethylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14095398.png)
![1,3,6-trimethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B14095404.png)


![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-hydroxy-3-methoxyphenyl)-5-[3-(propan-2-yloxy)propyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14095410.png)
![8-[(2-chloro-6-fluorobenzyl)sulfanyl]-1,3-dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14095421.png)
![N-[(1Z)-1-(4-fluorophenyl)ethylidene]-4-(naphthalen-1-ylmethyl)piperazin-1-amine](/img/structure/B14095429.png)
![3-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-6-methyl-1,2,4-triazin-5-ol](/img/structure/B14095431.png)
![6-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]-2-methyl-3-[2-(4-methylpiperidin-1-yl)ethoxy]phenol](/img/structure/B14095436.png)
![1-(3-Ethoxyphenyl)-2-(6-methoxy-1,3-benzothiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095451.png)

![N-(3,4-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14095482.png)
![2,3,4,6-tetradeuterio-5-[(2R)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B14095488.png)

